N-cyclooctyl-2-nitrobenzenesulfonamide
Description
N-Cyclooctyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a cyclooctyl group attached to the sulfonamide nitrogen and a nitro substituent at the ortho-position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles . The cyclooctyl group introduces significant steric bulk and lipophilicity, which may influence solubility, crystallinity, and reactivity compared to smaller substituents.
Properties
IUPAC Name |
N-cyclooctyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-16(18)13-10-6-7-11-14(13)21(19,20)15-12-8-4-2-1-3-5-9-12/h6-7,10-12,15H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCSVAQQCCHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclooctylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Efficient mixing and temperature control to ensure high yield and purity
- Purification steps such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form nitrogenous heterocycles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Cyclization: Base such as sodium hydride, polar aprotic solvents like dimethylformamide
Major Products:
Reduction: N-cyclooctyl-2-aminobenzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Cyclization: Nitrogenous heterocycles with potential biological activity
Scientific Research Applications
N-cyclooctyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nitrogenous heterocycles.
Biology: Investigated for its potential as a carbonic anhydrase inhibitor, which could have implications in the treatment of diseases like glaucoma.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The substituent on the sulfonamide nitrogen critically impacts molecular weight, polarity, and steric effects. Key analogues include:
*Note: Molecular weight calculated based on structural analogy to and .
Key Observations:
- Lipophilicity: Cyclooctyl’s lipophilicity (LogP ~4.5 estimated) exceeds that of polar substituents like aminohexyl (LogP ~1.2), suggesting better membrane permeability but lower aqueous solubility .
- Crystallinity : Halogenated analogues (e.g., 3-chlorophenyl) exhibit robust crystal lattices due to halogen bonding (C–Cl···O interactions) , whereas bulky alicyclic groups may disrupt efficient packing, leading to lower melting points.
Electronic and Reactivity Profiles
The electron-withdrawing nitro group at the ortho-position stabilizes the sulfonamide’s negative charge, enhancing acidity (pKa ~8–10). Substituent effects:
- Electron-Donating Groups (e.g., 4-methoxybenzyl) : Reduce sulfonamide acidity (higher pKa) by resonance donation, slowing deprotonation in basic conditions .
- Bulky Alicyclic Groups (e.g., cyclooctyl) : Steric shielding may protect the sulfonamide nitrogen from electrophilic attacks, improving stability in acidic environments compared to smaller substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclooctyl-2-nitrobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-nitrobenzenesulfonyl chloride with cyclooctylamine. Key reagents include bases like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or DMF are critical for dissolving hydrophobic intermediates. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) must be tightly controlled to minimize side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Characteristic signals include the cyclooctyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons from the nitrobenzene ring (δ 7.5–8.3 ppm). The sulfonamide NH group (if present) appears as a broad singlet near δ 5.5 ppm.
- HRMS : Confirm molecular weight (C₁₄H₁₉N₂O₄S, theoretical [M+H]+ = 327.105) with <2 ppm error.
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .
Q. What role does the nitro group play in the compound’s reactivity and solubility?
- Methodological Answer : The nitro group at the 2-position increases electrophilicity, aiding nucleophilic substitution reactions. However, it reduces solubility in polar solvents due to hydrophobic interactions. Solubility can be enhanced using DMSO or DMF for in vitro assays. Computational studies (e.g., COSMO-RS) predict logP values to guide solvent selection .
Q. Which crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key parameters:
- Crystal growth : Slow evaporation from ethanol/water mixtures.
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Validation : Check R-factor (<5%), ADDSYM for missed symmetry, and PLATON for twinning .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor via HPLC over 72 hours.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides).
- Light sensitivity : Expose to UV (254 nm) and track nitro group reduction via FTIR (loss of NO₂ peaks at 1520 cm⁻¹) .
Q. What strategies are recommended for evaluating its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, metalloproteinases).
- Assay design : Use fluorescence-based assays (e.g., FAM-labeled substrates) with IC₅₀ determination. Include controls like acetazolamide for validation.
- SAR analysis : Compare with analogs (e.g., N-benzyl-2-nitrobenzenesulfonamide) to identify critical substituents .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled enzyme structures (PDB templates: 1HCO for carbonic anhydrase).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- Pharmacophore mapping : Align nitro and sulfonamide groups with active-site zinc ions or hydrogen-bond donors .
Q. How should researchers resolve contradictions between experimental data (e.g., crystallography vs. NMR)?
- Methodological Answer :
- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)).
- Dynamic effects : Use VT-NMR to probe conformational flexibility (e.g., cyclooctyl ring puckering).
- Error analysis : Check for crystal packing forces in SCXRD or solvent polarity effects in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
